molecular formula C8H8Cl2O3S B8414246 3,5-Dichlorobenzyl methanesulfonate

3,5-Dichlorobenzyl methanesulfonate

Cat. No. B8414246
M. Wt: 255.12 g/mol
InChI Key: DRJNZSRYIPTBQU-UHFFFAOYSA-N
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Patent
US06849650B2

Procedure details

To a solution of 3.5 g of 3,5-dichlorobenzyl alcohol (Aldrich) in 75 mL of dichloromethane at 0° C. was added 1.8 mL of methane sulfonylchloride followed by 3.5 mL of triethylamine added dropwise. After 2 hours the solution was diluted to 150 mL with dichloromethane, washed with 3N HCl, saturated aqueous NaHCO3 dried with Na2SO4 and the solvents removed to yield the desired 3,5-dichlorobenzyl methanesulfonate as a yellow oil that was used without purification.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([CH:7]=[C:8]([Cl:10])[CH:9]=1)[CH2:5][OH:6].[CH3:11][S:12](Cl)(=[O:14])=[O:13].C(N(CC)CC)C>ClCCl>[CH3:11][S:12]([O:6][CH2:5][C:4]1[CH:3]=[C:2]([Cl:1])[CH:9]=[C:8]([Cl:10])[CH:7]=1)(=[O:14])=[O:13]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClC=1C=C(CO)C=C(C1)Cl
Name
Quantity
1.8 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
75 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
added dropwise
WASH
Type
WASH
Details
washed with 3N HCl, saturated aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvents removed

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCC1=CC(=CC(=C1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.